1-Acetyl-4-[(4-bromo-2-isopropyl-5-methylphenyl)sulfonyl]piperazine
1-Acetyl-4-[(4-bromo-2-isopropyl-5-methylphenyl)sulfonyl]piperazine
Brand Name:
Vulcanchem
CAS No.:
1206136-33-5
VCID:
VC0350488
InChI:
InChI=1S/C16H23BrN2O3S/c1-11(2)14-10-15(17)12(3)9-16(14)23(21,22)19-7-5-18(6-8-19)13(4)20/h9-11H,5-8H2,1-4H3
SMILES:
CC1=CC(=C(C=C1Br)C(C)C)S(=O)(=O)N2CCN(CC2)C(=O)C
Molecular Formula:
C16H23BrN2O3S
Molecular Weight:
403.3g/mol
1-Acetyl-4-[(4-bromo-2-isopropyl-5-methylphenyl)sulfonyl]piperazine
CAS No.: 1206136-33-5
Main Products
VCID: VC0350488
Molecular Formula: C16H23BrN2O3S
Molecular Weight: 403.3g/mol
CAS No. | 1206136-33-5 |
---|---|
Product Name | 1-Acetyl-4-[(4-bromo-2-isopropyl-5-methylphenyl)sulfonyl]piperazine |
Molecular Formula | C16H23BrN2O3S |
Molecular Weight | 403.3g/mol |
IUPAC Name | 1-[4-(4-bromo-5-methyl-2-propan-2-ylphenyl)sulfonylpiperazin-1-yl]ethanone |
Standard InChI | InChI=1S/C16H23BrN2O3S/c1-11(2)14-10-15(17)12(3)9-16(14)23(21,22)19-7-5-18(6-8-19)13(4)20/h9-11H,5-8H2,1-4H3 |
Standard InChIKey | LHJBNSFSJSGPFQ-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1Br)C(C)C)S(=O)(=O)N2CCN(CC2)C(=O)C |
Last Modified | Aug 20 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume